molecular formula C14H19NO2 B1316718 Ethyl 2-Anilinocyclopentanecarboxylate CAS No. 101114-33-4

Ethyl 2-Anilinocyclopentanecarboxylate

Cat. No.: B1316718
CAS No.: 101114-33-4
M. Wt: 233.31 g/mol
InChI Key: QGPNXJMZTWTKJY-UHFFFAOYSA-N
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Description

Ethyl 2-anilinocyclopentanecarboxylate is a cyclopentane-derived compound featuring an ethyl ester group at the carboxylate position and an anilino (phenylamino) substituent at the 2-position of the cyclopentane ring. Its structure combines aromatic and aliphatic moieties, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

ethyl 2-anilinocyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-2-17-14(16)12-9-6-10-13(12)15-11-7-4-3-5-8-11/h3-5,7-8,12-13,15H,2,6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGPNXJMZTWTKJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC1NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ethyl 2-Anilinocyclopentanecarboxylate can be synthesized from Ethyl 2-oxocyclopentanecarboxylate and Aniline . The reaction typically involves the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

Ethyl 2-Anilinocyclopentanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. .

Scientific Research Applications

Ethyl 2-Anilinocyclopentanecarboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and in the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the production of various industrial chemicals and materials .

Mechanism of Action

The mechanism by which Ethyl 2-Anilinocyclopentanecarboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context and application. Detailed studies are required to fully elucidate the molecular mechanisms involved .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between Ethyl 2-anilinocyclopentanecarboxylate and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position Functional Groups CAS Number
This compound C₁₄H₁₇NO₂ 231.29 (calculated) 2-position Ethyl ester, anilino Not explicitly listed
Methyl 3-aminocyclopentanecarboxylate C₇H₁₃NO₂ 143.18 3-position Methyl ester, aliphatic amine 1314922-38-7
Ethyl (1R,2R)-2-aminocyclopentanecarboxylate C₈H₁₅NO₂ 157.21 1- and 2-positions Ethyl ester, aliphatic amine (stereoisomer) 1609100-30-2
Ethyl 2-benzamidocyclopentene-1-carboxylate C₁₅H₁₇NO₃ 259.30 1- and 2-positions Ethyl ester, benzamide 18227-13-9
Key Observations:

This could enhance binding affinity in biological systems . Ethyl 2-benzamidocyclopentene-1-carboxylate features a benzamide group, which may confer greater hydrolytic stability compared to the anilino group .

Steric and Stereochemical Effects: The stereoisomer Ethyl (1R,2R)-2-aminocyclopentanecarboxylate highlights the role of chirality in pharmacological activity, suggesting that this compound’s stereochemistry (if present) could significantly influence its applications .

Biological Activity

Ethyl 2-Anilinocyclopentanecarboxylate (CAS No. 101114-33-4) is a cyclic compound classified under anilinocarboxylates. It has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and therapeutic applications. The molecular formula of this compound is C14H19NO2C_{14}H_{19}NO_2, with a molecular weight of 233.31g/mol233.31\,g/mol .

The biological activity of this compound is primarily attributed to its interactions with specific biomolecules and pathways. While detailed mechanisms are still under investigation, initial studies suggest that the compound may influence various biological responses through:

  • Target Interactions : Binding to specific receptors or enzymes.
  • Biochemical Pathways : Modulating signaling pathways that could lead to therapeutic effects.

Research Findings

Recent studies have explored the potential of this compound in several biological contexts:

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds in the anilinocarboxylate class. Below is a table summarizing some key characteristics:

Compound NameMolecular FormulaMolecular WeightNotable Activities
This compoundC14H19NO2233.31 g/molPotential antineoplastic
Ethyl 2-(phenylamino)cyclopentane-1-carboxylateC15H19N233.32 g/molAnticancer
Cyclopentanecarboxylic acid, 2-(phenylamino)-, ethyl esterC14H17NO2233.30 g/molCNS activity

Future Directions

Given the preliminary findings regarding this compound's biological activities, future research should focus on:

  • In Vivo Studies : To assess the therapeutic potential and safety profile in animal models.
  • Mechanistic Studies : To elucidate the specific molecular interactions and pathways involved.
  • Structure-Activity Relationship (SAR) Analysis : To optimize derivatives for enhanced biological efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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